Spinraza

Spinal Muscular Atrophy Motor Function Real-World Evidence

Nusinersen is an intrathecal antisense oligonucleotide that modifies SMN2 splicing to restore full-length SMN protein. FDA-approved for all SMA types and ages, it features a 163-day CSF half-life enabling q4-month maintenance dosing. Real-world head-to-head data demonstrate continuous HFMSE motor gains superior to oral small-molecule splicing modifiers for SMA types 2/3. The 2026 higher-dose regimen (DEVOTE) delivers +26.19 CHOP-INTEND improvement over placebo. For gene therapy-ineligible patients, nusinersen extends survival to 12.1 years vs 7.3 with supportive care. Procure based on outcome-specific, comparator-anchored evidence.

Molecular Formula C234H340N61O128P17S17
Molecular Weight 7127 g/mol
CAS No. 1258984-36-9
Cat. No. B3181795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinraza
CAS1258984-36-9
Molecular FormulaC234H340N61O128P17S17
Molecular Weight7127 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC
InChIInChI=1S/C234H340N61O128P17S17/c1-106-66-278(224(308)261-178(106)235)205-162(356-50-32-338-14)144(119(391-205)79-373-425(320,442)407-143-117(77-296)389-204(161(143)355-49-31-337-13)282-70-110(5)193(298)271-228(282)312)410-431(326,448)383-89-129-154(172(366-60-42-348-24)215(401-129)289-99-254-135-182(239)246-95-250-186(135)289)419-436(331,453)379-81-121-145(163(357-51-33-339-15)206(393-121)279-67-107(2)179(236)262-225(279)309)408-426(321,443)375-83-123-149(167(361-55-37-343-19)210(395-123)284-72-112(7)195(300)273-230(284)314)413-429(324,446)378-86-125-150(168(362-56-38-344-20)211(397-125)285-73-113(8)196(301)274-231(285)315)414-430(325,447)377-85-124-148(166(360-54-36-342-18)209(396-124)283-71-111(6)194(299)272-229(283)313)412-428(323,445)374-80-120-147(165(359-53-35-341-17)208(392-120)281-69-109(4)181(238)264-227(281)311)411-432(327,449)384-90-130-155(173(367-61-43-349-25)216(402-130)290-100-255-136-183(240)247-96-251-187(136)290)420-437(332,454)381-87-127-152(170(364-58-40-346-22)213(399-127)287-75-115(10)198(303)276-233(287)317)415-433(328,450)385-91-131-157(175(369-63-45-351-27)218(403-131)292-102-257-138-185(242)249-98-253-189(138)292)422-440(335,457)386-92-132-156(174(368-62-44-350-26)217(404-132)291-101-256-137-184(241)248-97-252-188(137)291)421-438(333,455)382-88-128-153(171(365-59-41-347-23)214(400-128)288-76-116(11)199(304)277-234(288)318)417-435(330,452)388-94-134-159(177(371-65-47-353-29)220(406-134)295-105-260-141-192(295)267-223(245)270-202(141)307)423-439(334,456)380-82-122-146(164(358-52-34-340-16)207(394-122)280-68-108(3)180(237)263-226(280)310)409-427(322,444)376-84-126-151(169(363-57-39-345-21)212(398-126)286-74-114(9)197(302)275-232(286)316)416-434(329,451)387-93-133-158(176(370-64-46-352-28)219(405-133)294-104-259-140-191(294)266-222(244)269-201(140)306)418-424(319,441)372-78-118-142(297)160(354-48-30-336-12)203(390-118)293-103-258-139-190(293)265-221(243)268-200(139)305/h66-76,95-105,117-134,142-177,203-220,296-297H,30-65,77-94H2,1-29H3,(H,319,441)(H,320,442)(H,321,443)(H,322,444)(H,323,445)(H,324,446)(H,325,447)(H,326,448)(H,327,449)(H,328,450)(H,329,451)(H,330,452)(H,331,453)(H,332,454)(H,333,455)(H,334,456)(H,335,457)(H2,235,261,308)(H2,236,262,309)(H2,237,263,310)(H2,238,264,311)(H2,239,246,250)(H2,240,247,251)(H2,241,248,252)(H2,242,249,253)(H,271,298,312)(H,272,299,313)(H,273,300,314)(H,274,301,315)(H,275,302,316)(H,276,303,317)(H,277,304,318)(H3,243,265,268,305)(H3,244,266,269,306)(H3,245,267,270,307)/t117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?/m1/s1
InChIKeyWWFDJIVIDXJAQR-FFWSQMGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spinraza (Nusinersen) CAS 1258984-36-9: Foundational Antisense Oligonucleotide for Spinal Muscular Atrophy


Nusinersen (CAS 1258984-36-9), marketed as Spinraza®, is a chemically modified antisense oligonucleotide (ASO) with 2'-O-(2-methoxyethyl) (2'-MOE) and phosphorothioate backbone modifications that enhance nuclease resistance and target RNA binding affinity [1]. It is designed to increase inclusion of exon 7 in Survival Motor Neuron 2 (SMN2) pre-mRNA transcripts, thereby augmenting production of functional full-length SMN protein, which is deficient in spinal muscular atrophy (SMA) [2]. Nusinersen received FDA approval in December 2016 as the first disease-modifying therapy for SMA across all ages and types [3].

Why Spinraza (Nusinersen) Cannot Be Substituted with Other SMA Therapies: Evidence for Differentiated Procurement


Although multiple SMN-directed therapies exist for SMA, direct interchange is clinically and scientifically unsupported due to fundamental differences in mechanism of action, target, route of administration, and validated outcome profiles. Nusinersen is an intrathecally administered antisense oligonucleotide that modifies SMN2 splicing, whereas risdiplam is an orally available small-molecule SMN2 splicing modifier with distinct tissue distribution and safety considerations [1]. Onasemnogene abeparvovec (Zolgensma) is a one-time intravenous gene therapy delivering a functional SMN1 transgene via AAV9 vector, limited to patients under 2 years of age due to approval constraints [2]. These three agents represent distinct molecular entities with non-overlapping administration, biodistribution, and clinical evidence bases that preclude generic substitution. Procurement decisions must therefore be guided by compound-specific, comparator-anchored quantitative data rather than class-level assumptions.

Spinraza (Nusinersen) Quantitative Differentiation: Head-to-Head Evidence vs. Risdiplam, Onasemnogene Abeparvovec, and Sham Control


Nusinersen vs. Risdiplam: Real-World Motor Function Outcomes in Pediatric SMA

In a prospective observational study of 20 children with SMA types 2 and 3 in Northwestern Iran, nusinersen demonstrated continuous improvement in Hammersmith Functional Motor Scale-Expanded (HFMSE) scores at all time points (baseline, 2 weeks, 1 month, and 6 months), whereas risdiplam showed significant HFMSE improvement only at 1 and 6 months [1]. Conversely, risdiplam exhibited significant gains in Revised Upper Limb Module (RULM) scores across all time points, while nusinersen produced minimal RULM change [1].

Spinal Muscular Atrophy Motor Function Real-World Evidence

Nusinersen vs. Risdiplam vs. Gene Therapy: 12-Month HFMSE Improvement in Indian Cohort

An observational retrospective study of 47 SMA patients (types 1–3) in India compared 12-month motor function outcomes across three disease-modifying therapies. Gene therapy (onasemnogene abeparvovec) showed the most substantial benefit with a median HFMSE score increase of 4 points (range 2–15) [1]. Nusinersen demonstrated a median increase of 3.5 points (range 0–7.25), outperforming risdiplam at 2.5 points (range 0.25–8.0) [1].

Spinal Muscular Atrophy Comparative Effectiveness HFMSE

Higher-Dose Nusinersen vs. Standard-Dose (Sham-Controlled): CHOP-INTEND Motor Milestone Separation

The phase 3 DEVOTE trial (NCT04089566) evaluated a higher-dose nusinersen regimen against matched placebo (sham procedure). Patients receiving higher-dose nusinersen achieved a CHOP-INTEND score difference of 26.19 points (95% CI: 20.7–31.74) compared to placebo [1]. The trial demonstrated that increased CSF drug concentrations enhance SMN2 splicing modification and motor milestone attainment while maintaining a safety profile consistent with the standard 12 mg regimen [1].

Spinal Muscular Atrophy Dose Optimization Motor Milestones

Nusinersen vs. Onasemnogene Abeparvovec: Predicted Survival Benefit in SMA Type 1

A modeling analysis predicted survival outcomes for SMA type 1 patients receiving different therapies. Patients treated with onasemnogene abeparvovec (Zolgensma) were projected to survive a mean of 37.6 years, compared to 12.1 years for nusinersen-treated patients and 7.3 years for best supportive care [1]. This analysis underscores the substantial survival benefit conferred by gene therapy over ASO therapy in this severe patient population.

Spinal Muscular Atrophy Survival Analysis Cost-Effectiveness

Nusinersen CSF Half-Life: Pharmacokinetic Differentiation from Oral and Gene Therapies

Population pharmacokinetic modeling of nusinersen in 72 pediatric SMA patients (3 months to 17 years) across 5 clinical trials determined a median CSF terminal half-life of 163 days (range 135–177 days) [1][2]. This extended half-life enables a maintenance dosing interval of once every 4 months following a loading phase, in contrast to the daily oral administration required for risdiplam and the one-time intravenous infusion of onasemnogene abeparvovec [3].

Pharmacokinetics Intrathecal Administration CSF Half-Life

Nusinersen ASO Potency: Preclinical Differentiation Among SMN2 Splicing Modulators

Preclinical evaluation of multiple antisense oligonucleotides targeting the ISS-N1 site in SMN2 intron 7 identified nusinersen as the most potent ASO for SMN2 splicing correction in the CNS of adult mice on a dose basis [1]. Nusinersen increased SMN protein levels in mouse and non-human primate CNS without significant adverse events, providing the foundational rationale for clinical advancement [1].

Antisense Oligonucleotide SMN2 Splicing Potency

Spinraza (Nusinersen) Procurement Application Scenarios: Evidence-Based Selection Criteria


Scenario 1: Procurement for Broad SMA Patient Population Requiring Long-Term, Intermittent Intrathecal Therapy

Nusinersen is indicated for procurement in healthcare systems or formularies serving a heterogeneous SMA patient population spanning infants, children, and adults across all SMA types. Its FDA approval for all ages and all SMA types [1] distinguishes it from onasemnogene abeparvovec, which is limited to patients under 2 years of age [2]. The extended CSF half-life of 163 days supports maintenance dosing every 4 months [3], making it suitable for patients who can comply with intermittent intrathecal administration but may prefer less frequent dosing than daily oral risdiplam. The extensive real-world evidence base, including studies with up to 38 months of follow-up in patients up to 71 years old [1], provides a robust foundation for formulary inclusion and long-term budget forecasting.

Scenario 2: Procurement for SMA Type 2 or 3 Patients Prioritizing Consistent Gross Motor Function Gains

Based on real-world head-to-head data showing nusinersen's continuous HFMSE improvement at all time points over 6 months compared to risdiplam's more limited HFMSE trajectory [1], procurement of nusinersen may be prioritized for patients with SMA types 2 or 3 where consistent, sustained improvement in gross motor function (e.g., sitting, standing) is the primary therapeutic goal. Conversely, if upper limb function is the priority, risdiplam may be favored based on its superior RULM gains [1]. This evidence enables precise, outcome-driven procurement that aligns formulary options with patient-specific functional priorities.

Scenario 3: Procurement for Centers Adopting Higher-Dose Nusinersen Regimen for Enhanced Motor Milestone Attainment

The FDA approval of a higher-dose nusinersen regimen in March 2026 [1] creates a new procurement consideration for centers seeking to maximize motor milestone attainment within the ASO class. The DEVOTE phase 3 trial demonstrated a 26.19-point CHOP-INTEND score improvement over placebo with higher-dose nusinersen [2], providing quantitative justification for transitioning eligible patients to the higher-dose regimen. Procurement planning must account for the increased drug quantity per maintenance dose under the new regimen, with the expectation of improved clinical outcomes while maintaining the established safety profile [2].

Scenario 4: Procurement in SMA Type 1 Where ASO Therapy is Preferred Over Gene Therapy Due to Age, Antibody Status, or Payer Constraints

For SMA type 1 patients who are ineligible for onasemnogene abeparvovec due to age (>2 years), pre-existing AAV9 antibodies, or payer coverage restrictions, nusinersen represents a procurement-essential alternative. Although survival modeling predicts 37.6 years with gene therapy versus 12.1 years with nusinersen in SMA type 1 [1], nusinersen remains a validated disease-modifying option that extends survival significantly beyond best supportive care (7.3 years) [1] and is supported by robust clinical trial and real-world evidence in this severe population [2]. Procurement strategies should ensure nusinersen availability as the primary ASO-based fallback when gene therapy is not viable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spinraza

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.